molecular formula C12H20O2S B14396801 Ethyl 2-sulfanylcyclonon-1-ene-1-carboxylate CAS No. 89745-62-0

Ethyl 2-sulfanylcyclonon-1-ene-1-carboxylate

Cat. No.: B14396801
CAS No.: 89745-62-0
M. Wt: 228.35 g/mol
InChI Key: RIRYIUZXSAKCKJ-UHFFFAOYSA-N
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Description

Ethyl 2-sulfanylcyclonon-1-ene-1-carboxylate is an organic compound belonging to the class of esters It features a cyclononene ring with a sulfanyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-sulfanylcyclonon-1-ene-1-carboxylate typically involves the esterification of 2-sulfanylcyclonon-1-ene-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions where the sulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-sulfanylcyclonon-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-sulfanylcyclonon-1-ene-1-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Ethyl 2-sulfanylcyclohex-1-ene-1-carboxylate
  • Ethyl 2-sulfanylcyclooct-1-ene-1-carboxylate
  • Ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate

Comparison: Ethyl 2-sulfanylcyclonon-1-ene-1-carboxylate is unique due to its nine-membered ring structure, which imparts different steric and electronic properties compared to its six, eight, and ten-membered ring analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

89745-62-0

Molecular Formula

C12H20O2S

Molecular Weight

228.35 g/mol

IUPAC Name

ethyl 2-sulfanylcyclononene-1-carboxylate

InChI

InChI=1S/C12H20O2S/c1-2-14-12(13)10-8-6-4-3-5-7-9-11(10)15/h15H,2-9H2,1H3

InChI Key

RIRYIUZXSAKCKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCCCCCC1)S

Origin of Product

United States

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